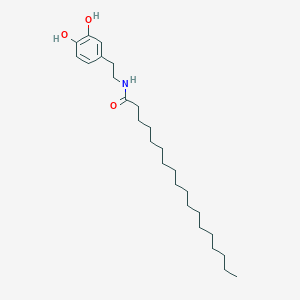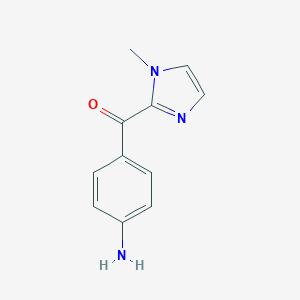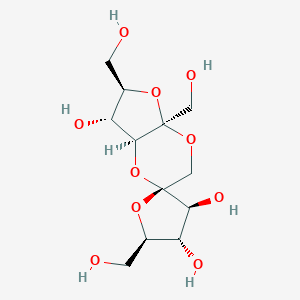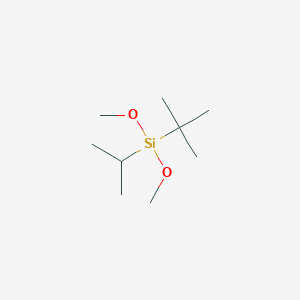![molecular formula C14H18O2 B009569 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid CAS No. 106897-80-7](/img/structure/B9569.png)
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It belongs to the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
作用機序
Fenoprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Fenoprofen has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It also has some antiplatelet activity, which means it can reduce the risk of blood clots. Fenoprofen is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid has some limitations as well. It has been associated with gastrointestinal side effects such as ulcers and bleeding, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent plasma concentrations.
将来の方向性
There are several potential future directions for research involving 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid. One area of interest is the development of new formulations or delivery methods that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of this compound's potential as a chemopreventive agent. Some studies have suggested that NSAIDs may have a protective effect against certain types of cancer, and this compound may have the potential to be used in this capacity. Additionally, further studies could be conducted to investigate this compound's potential in treating other conditions such as Alzheimer's disease and cardiovascular disease.
合成法
The synthesis of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid involves the reaction of 2-methyl-3-buten-2-ol with 4-bromoacetophenone to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]-1,3-dioxolane. This intermediate is then hydrolyzed to form this compound.
科学的研究の応用
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various studies to investigate the role of prostaglandins in pain and inflammation. Fenoprofen has also been used in clinical trials to evaluate its efficacy and safety in treating various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain.
特性
| 106897-80-7 | |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
2-[4-(2-methylbut-3-en-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h5-10H,1H2,2-4H3,(H,15,16) |
InChIキー |
WPMLKOFKRQPKRP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O |
同義語 |
Benzeneacetic acid, 4-(1,1-dimethyl-2-propenyl)--alpha--methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

